4-氟-2-羟基苯乙酸

描述

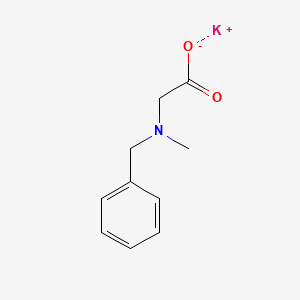

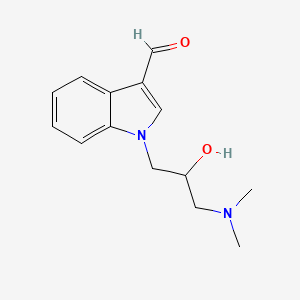

4-Fluoro-2-hydroxyphenylacetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 and is a pale-yellow to yellow-brown solid . It is primarily used as a precursor for the synthesis of various pharmaceutical agents.

Molecular Structure Analysis

The InChI code for 4-Fluoro-2-hydroxyphenylacetic acid is 1S/C8H7FO3/c9-6-2-1-5 (3-8 (11)12)7 (10)4-6/h1-2,4,10H,3H2, (H,11,12) . This indicates the presence of a fluorine atom at the 4th position and a hydroxyl group at the 2nd position on the phenyl ring.Physical and Chemical Properties Analysis

4-Fluoro-2-hydroxyphenylacetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.14 .科学研究应用

抗菌特性

4-羟基苯乙酸(4-HPCA)与 4-氟-2-羟基苯乙酸密切相关,已被证明对李斯特菌,一种致命的食源性病原体,具有抗菌作用。它通过破坏细胞膜和降低毒力基因的表达来抑制李斯特菌的生长和增殖(Liu et al., 2021)。

酶活性和微生物降解

4-羟基苯乙酸 3-羟化酶是一种对苯丙氨酸、酪氨酸和各种芳香胺的微生物降解所必需的酶,在铜绿假单胞菌中进行了广泛的研究。该酶可能与 4-氟-2-羟基苯乙酸的代谢具有相似之处,对 NADH 有特殊要求,并受到重金属离子和硫醇试剂的抑制(Raju et al., 1988)。

海洋真菌的生物转化

包括曲霉属和青霉属在内的海洋真菌可以将苯乙腈生物转化为 2-羟基苯乙酸。该研究还指出了 4-氟苯乙腈向 4-氟苯乙酸的生物转化,突出了海洋真菌在温和条件下生产苯乙酸的潜力(Oliveira et al., 2013)。

生物化学中的荧光测量法

一种用于估算 4-羟基-3-甲氧基苯乙酸(香草酸)的荧光测量法已经开发并应用于脑组织,表明类似分析技术对于 4-氟-2-羟基苯乙酸等相关化合物具有潜力(Sharman, 1963)。

微生物生物技术应用

已经探索了通过微生物生物技术生产 4-羟基苯乙酸(4HPAA),并对大肠杆菌进行了工程改造以提高生产效率。本研究的策略和见解可能适用于 4-氟-2-羟基苯乙酸的生产(Shen et al., 2021)。

作用机制

Target of Action

4-Fluoro-2-hydroxyphenylacetic acid (FHPhA) is a derivative of phenylacetic acid, which is an important component of several biological processes. The primary target of FHPhA is the Phase II and antioxidant enzymes . These enzymes play a crucial role in the detoxification pathways in the liver .

Mode of Action

FHPhA interacts with its targets by increasing the translocation of Nrf2 to the nucleus , which in turn enhances the activity of Phase II and antioxidant enzymes . This interaction results in the amelioration of liver injury induced by Acetaminophen (APAP) overdose .

Biochemical Pathways

The compound affects the yeast Ehrlich pathway , which is involved in the production of 4-Hydroxyphenylacetic acid (4HPAA) from glucose . The pathway’s efficiency is increased by the action of FHPhA, leading to higher levels of 4HPAA .

Result of Action

The molecular and cellular effects of FHPhA’s action include a remarkable increase in oxidative stress markers and peroxynitrite formation . It also results in the activation of Phase II enzymes, which can help to ameliorate APAP-induced liver injury .

属性

IUPAC Name |

2-(4-fluoro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYLRXYSJAYKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)

![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3123900.png)

![Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name)](/img/structure/B3123910.png)